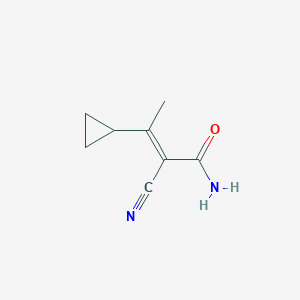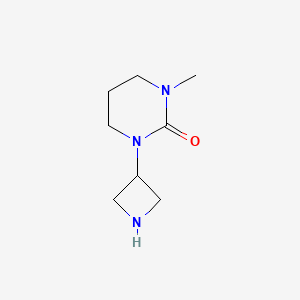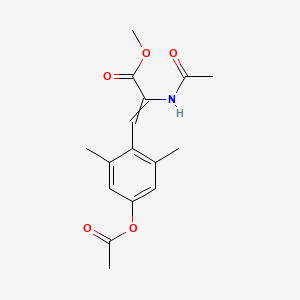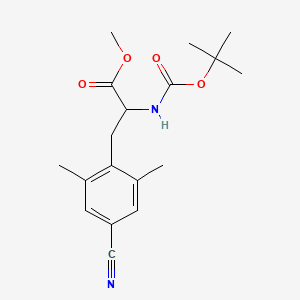
Chloramine taurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloramine taurine, also known as taurine chloramine, is a compound formed from the reaction of taurine, a naturally occurring amino acid, with hypochlorous acid. Taurine is abundant in mammalian tissues, particularly in the brain, heart, and leukocytes. This compound is known for its anti-inflammatory and cytoprotective properties, making it a significant compound in various biological processes .
Preparation Methods
Chloramine taurine is synthesized through the halogenation of taurine in phagocytes. The reaction involves taurine reacting with hypochlorous acid (HOCl) generated by the halide-dependent myeloperoxidase system in activated neutrophils. This process occurs naturally during inflammation
Chemical Reactions Analysis
Chloramine taurine undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: this compound can be reduced back to taurine under certain conditions.
Common reagents and conditions used in these reactions include hypochlorous acid for oxidation and various reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chloramine taurine has a wide range of scientific research applications, including:
Chemistry: It is used as a mild oxidant in various chemical reactions.
Mechanism of Action
Chloramine taurine exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of proinflammatory cytokines and reactive oxygen species, thereby reducing inflammation.
Immune Modulation: The compound modulates immune responses by downregulating the activation of nuclear factor kappa B (NFκB), a potent signal transducer for inflammatory cytokines.
Comparison with Similar Compounds
Chloramine taurine is often compared with other similar compounds, such as:
Taurine bromamine: Formed from the reaction of taurine with hypobromous acid, it shares similar anti-inflammatory properties but differs in its halogen component.
N-chlorotaurine: Another derivative of taurine, known for its antiseptic properties and high stability.
This compound is unique due to its specific formation from hypochlorous acid and its potent anti-inflammatory and cytoprotective effects, making it a valuable compound in both research and potential therapeutic applications.
Properties
Molecular Formula |
C2H9ClN2O3S |
|---|---|
Molecular Weight |
176.62 g/mol |
InChI |
InChI=1S/C2H7NO3S.ClH2N/c3-1-2-7(4,5)6;1-2/h1-3H2,(H,4,5,6);2H2 |
InChI Key |
YUELBIWMRGWXJF-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)N.NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)

![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)

![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)

![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)
